Homopolymer Thermal Stability vs. N-Phenylmaleimide
Poly[N-(2,4-dinitrophenyl)maleimide] exhibits an initial thermal decomposition temperature (Td, onset) of 224 °C by thermogravimetric analysis (TGA), contrasted with poly(N‑phenylmaleimide), which is reported to be stable up to 300 °C with an initial decomposition temperature of approximately 300 °C. This quantifies the thermal penalty associated with the 2,4‑dinitro substitution and is critical for application temperature windows [1][2].
| Evidence Dimension | Initial thermal decomposition temperature (Td, onset) of homopolymer |
|---|---|
| Target Compound Data | 224 °C |
| Comparator Or Baseline | Poly(N-phenylmaleimide): ~300 °C |
| Quantified Difference | Approximately 76 °C lower for the 2,4-dinitro derivative |
| Conditions | TGA under nitrogen; heating rate 10 °C/min; homopolymer synthesized by free-radical polymerization |
Why This Matters
This difference defines the upper service temperature limit; researchers requiring thermal resistance above 250 °C should not select N-(2,4-dinitrophenyl)maleimide if poly(N-phenylmaleimide) or its mono‑nitro analog can meet functional requirements.
- [1] Journal of Chemical and Pharmaceutical Research, 2011, 3(1): Synthesis and Characterization of Homopolymer and Copolymer of Methyl Methacrylate with Maleimide. Initial decomposition temperature of poly[N-(2,4-dinitrophenyl)maleimide] = 224 °C. View Source
- [2] Wang, J.; He, J. Study on the Homopolymerization of N‑p‑Substituted Phenyl Maleimides in Solution. CNKI, 2001. Initial decomposition temperature of poly(N‑phenylmaleimide) homopolymer = 300 °C. View Source
